molecular formula C9H16N2.C8H16O2<br>C17H32N2O2 B12087032 2-ethylhexanoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine CAS No. 33918-18-2

2-ethylhexanoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine

Cat. No.: B12087032
CAS No.: 33918-18-2
M. Wt: 296.4 g/mol
InChI Key: CZGBZUGXSWLVRA-UHFFFAOYSA-N
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Description

2-Ethylhexanoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine is a compound that combines the properties of 2-ethylhexanoic acid and 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine. 2-Ethylhexanoic acid is a carboxylic acid widely used in the preparation of metal derivatives that are soluble in nonpolar organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylhexanoic acid is produced industrially from propylene, which is hydroformylated to give butyraldehyde. The butyraldehyde undergoes aldol condensation to form 2-ethylhexenal, which is then hydrogenated to 2-ethylhexanal. Finally, oxidation of 2-ethylhexanal yields 2-ethylhexanoic acid .

2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine can be synthesized through various methods, including the reaction of appropriate amines with cyclic ketones under specific conditions .

Industrial Production Methods

The industrial production of 2-ethylhexanoic acid involves the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process typically includes steps such as hydroformylation, aldol condensation, hydrogenation, and oxidation .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions .

Major Products

The major products formed from these reactions include 2-ethylhexanol, esters, and other derivatives that have various industrial applications .

Scientific Research Applications

2-Ethylhexanoic acid is widely used in the preparation of metal derivatives that are soluble in nonpolar organic solvents. These derivatives are used as catalysts in polymerizations and oxidation reactions . Additionally, it is used as a stabilizer and wood preservative .

Mechanism of Action

The mechanism of action of 2-ethylhexanoic acid involves its ability to form coordination complexes with metal cations. These complexes function as catalysts in various chemical reactions, facilitating processes such as polymerization and oxidation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylhexanoic acid is unique due to its ability to form highly soluble metal derivatives that are effective catalysts in nonpolar solvents. This property distinguishes it from other similar compounds .

Properties

CAS No.

33918-18-2

Molecular Formula

C9H16N2.C8H16O2
C17H32N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

2-ethylhexanoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine

InChI

InChI=1S/C9H16N2.C8H16O2/c1-2-5-9-10-6-4-8-11(9)7-3-1;1-3-5-6-7(4-2)8(9)10/h1-8H2;7H,3-6H2,1-2H3,(H,9,10)

InChI Key

CZGBZUGXSWLVRA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)O.C1CCC2=NCCCN2CC1

Origin of Product

United States

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